Product packaging for Mycoheptin(Cat. No.:CAS No. 12609-89-1)

Mycoheptin

Cat. No.: B079278
CAS No.: 12609-89-1
M. Wt: 922.1 g/mol
InChI Key: GXLOOVOKGBOVIH-YPBFURFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycoheptin is a potent polyene macrolide antibiotic renowned for its significant antifungal activity, primarily against a broad spectrum of pathogenic yeasts and filamentous fungi. Its primary mechanism of action involves high-affinity binding to ergosterol, a key sterol component unique to fungal cell membranes. This binding event disrupts membrane integrity by forming transmembrane pores, leading to the uncontrolled leakage of essential intracellular ions and macromolecules, ultimately causing cell death. In research settings, this compound is an invaluable tool for investigating fungal cell biology, mechanisms of ergosterol biosynthesis, and the pathogenesis of mycotic infections. It is extensively utilized in in vitro assays to determine the susceptibility profiles of clinical fungal isolates, to study the dynamics of emerging antifungal resistance, and to explore synergistic effects in combination therapies. Furthermore, its application in molecular mycology helps elucidate the complex signaling pathways involved in fungal stress response and adaptation. Researchers rely on the high purity and stability of our this compound to ensure reproducible and reliable results in their experimental models, from basic microbiological studies to advanced drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H71NO17 B079278 Mycoheptin CAS No. 12609-89-1

Properties

CAS No.

12609-89-1

Molecular Formula

C47H71NO17

Molecular Weight

922.1 g/mol

IUPAC Name

(1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1

InChI Key

GXLOOVOKGBOVIH-YPBFURFVSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](CC(=O)C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Synonyms

mycoheptin

Origin of Product

United States

Mycoheptin Research Landscape

Classification and Discovery of Mycoheptin

This compound is classified as a heptaene polyene antibiotic, a subgroup of macrolide compounds known for their antifungal properties. nih.govelectronicsandbooks.com The structure of this compound is chemically related to other heptaene macrolides such as amphotericin B and candidin. electronicsandbooks.com The molecule features a large macrolide ring, a polyene chromophore with seven conjugated double bonds, and a mycosamine (B1206536) sugar moiety. nih.govuni.lu

The antibiotic is a natural product synthesized by bacteria of the genus Streptomyces, which are well-known for producing a wide variety of secondary metabolites, including a majority of the world's clinical antibiotics. wikipedia.orgnih.govfrontiersin.org The specific preparation of this compound was carried out at the Institute of Antibiotics in Leningrad, USSR. electronicsandbooks.com Its complete structure was elucidated through chemical degradation methods, mass spectrometry (MS), and proton nuclear magnetic resonance ('H NMR) analysis. electronicsandbooks.com

Table 1: Chemical Identifiers for this compound
IdentifierValue
Molecular FormulaC47H71NO17 nih.govuni.lu
Molecular Weight922.1 g/mol nih.gov
CAS Number12609-89-1 nih.gov
SynonymsMycoheptyne, Antibiotic 44 VI, Antibiotic 281471 nih.gov

This compound Components and Isoforms

Research has shown that this compound is not a single compound but rather a complex of several related heptaene components. nih.gov Two principal components have been isolated and characterized, designated as this compound A1 and this compound A2. nih.gov

The isolation of these components was achieved using the counter-current distribution technique. nih.gov Studies revealed that this compound A2 is the predominant component, accounting for at least 80% of the total complex. nih.gov Comparative analysis of the two components showed differences in their elemental composition, ultraviolet (UV) and infrared (IR) spectra, distribution coefficients in various solvent systems, and specific rotation. nih.gov Both this compound A1 and A2 are classified within the subgroup of "nonaromatic" heptaenes. nih.gov

Table 2: Characteristics of this compound Components
ComponentRelative AbundanceKey Differentiating Features
This compound A1Minor component (~20%)Differs from A2 in physicochemical properties such as elemental composition, spectral data (UV, IR), and specific rotation. nih.gov
This compound A2Main component (≥80%)Represents the bulk of the this compound complex and has distinct physicochemical characteristics compared to A1. nih.gov

Mycoheptin Biosynthetic Pathways and Producing Organisms

Streptoverticillium mycoheptinicum Fermentation Studies

The production of mycoheptin is intrinsically linked to the growth and metabolic state of Streptoverticillium mycoheptinicum. Fermentation conditions play a pivotal role in maximizing the yield of this antibiotic. Like many other actinomycetes, the production of secondary metabolites such as this compound is often triggered during the stationary phase of growth, when essential nutrients become limited.

Optimization of fermentation parameters is a key strategy to enhance this compound production. Studies on related Streptoverticillium species for the production of other secondary metabolites have shown that factors such as the composition of the culture medium, pH, temperature, and aeration are critical. For instance, in the fermentation of Streptoverticillium cinnamoneum, the nitrogen source concentration, cultivation time, and initial pH of the medium were found to be significant factors influencing the production of microbial transglutaminase. nih.gov Optimal conditions were identified as a 48-hour cultivation with a 2% nitrogen source and an initial pH of approximately 6.0. nih.gov While specific optimal conditions for this compound production by Streptoverticillium mycoheptinicum require dedicated studies, these findings highlight the importance of meticulous control over fermentation parameters.

Classical strain improvement techniques, such as the generation of auxotrophic mutants, have also been applied to Streptoverticillium mycoheptinicum to potentially increase this compound yields. These methods involve inducing mutations and selecting for strains with altered nutritional requirements, which can sometimes lead to overexpression of secondary metabolite pathways.

Genetic and Enzymatic Basis of this compound Biosynthesis

The blueprint for this compound synthesis is encoded within a biosynthetic gene cluster (BGC) in the genome of Streptoverticillium mycoheptinicum. While the specific BGC for this compound has not been extensively characterized in publicly available literature, the general principles of polyketide biosynthesis provide a framework for understanding its formation.

Polyketide Synthase (PKS) Systems in this compound Production

This compound, being a polyketide, is assembled by a large, multi-domain enzymatic complex known as a polyketide synthase (PKS). These PKS systems function as a molecular assembly line, iteratively adding and modifying small carboxylic acid units to build the complex carbon skeleton of the molecule. Fungal and bacterial PKSs are classified into different types, with Type I PKSs being large, multifunctional proteins common in the biosynthesis of complex polyketides like macrolides.

The structure of a Type I PKS is modular, with each module responsible for one cycle of chain elongation. A minimal module typically contains a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. The AT domain selects the appropriate building block (usually acetyl-CoA or malonyl-CoA), the KS domain catalyzes the condensation reaction to extend the polyketide chain, and the ACP domain tethers the growing chain. Additional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group, leading to the structural diversity of polyketides. The number and arrangement of these modules in the PKS gene cluster dictate the final structure of the polyketide backbone.

Role of Aminosugars in this compound Biosynthesis

The formation of aminosugars involves a dedicated set of enzymes that modify common sugar precursors. These modifications can include amination, deoxygenation, and epimerization reactions. Once synthesized, the aminosugar is typically activated as a nucleotide diphosphate (NDP)-sugar. This activated form is then recognized by a specific glycosyltransferase (GT), an enzyme that catalyzes the transfer of the sugar moiety to the polyketide aglycone. The timing and specificity of this glycosylation step are tightly regulated within the biosynthetic pathway.

Biosynthetic Pathway Engineering for Analog Generation

The modular nature of PKS genes and the presence of dedicated tailoring enzymes in the BGC offer exciting possibilities for biosynthetic pathway engineering. By modifying the genes involved in this compound biosynthesis, it is theoretically possible to generate novel analogs with altered structures and potentially improved therapeutic properties.

Strategies for engineering polyketide biosynthesis include:

Domain Swapping: Exchanging domains within or between PKS modules can lead to the incorporation of different extender units or altered reduction patterns.

Module Inactivation or Deletion: Removing a module can result in a shortened polyketide chain.

Modification of Tailoring Enzymes: Altering the activity of enzymes responsible for post-PKS modifications, such as glycosyltransferases or hydroxylases, can lead to the production of different derivatives.

Strategies for Enhancing this compound Production

Beyond classical strain improvement and fermentation optimization, modern approaches are being explored to enhance the production of valuable secondary metabolites like this compound.

Co-cultivation Methodologies for Increased Yield

One promising strategy is co-cultivation, where two or more different microorganisms are grown together. The interactions between the microorganisms can induce the expression of otherwise silent biosynthetic gene clusters or enhance the production of known compounds. These interactions can be mediated by physical contact or by the exchange of signaling molecules.

Historical studies on mixed fermentation have shown that this approach can enhance the yields of various known antibiotics, including this compound. frontiersin.org More recent research has demonstrated that co-culturing different Streptomyces species or Streptomyces with fungi can lead to the production of novel compounds and increased yields of existing ones. mdpi.comnih.gov For example, the co-culture of different rhizosphere Streptomyces strains was shown to have a synergistic effect on their antimicrobial activity. nih.gov The underlying mechanisms can be complex, involving competition for nutrients, induction of stress responses, or quorum sensing. While the specific microbial partners that would be most effective for enhancing this compound production in Streptoverticillium mycoheptinicum require further investigation, co-cultivation represents a valuable and ecologically inspired approach to unlocking the full biosynthetic potential of this organism.

: A Look into Metabolic Engineering

This compound, a polyene macrolide antibiotic, is a secondary metabolite produced by the bacterium Streptoverticillium mycoheptinicum. The biosynthesis of such complex natural products is a multifaceted process, encoded by a dedicated set of genes organized in a biosynthetic gene cluster. While the complete biosynthetic pathway of this compound has not been extensively detailed in publicly available scientific literature, general principles of polyketide synthesis provide a framework for understanding its formation. Metabolic engineering presents a powerful approach to enhance the production of valuable compounds like this compound by optimizing the producing organism's genetic and metabolic networks.

Producing Organism and Biosynthesis Fundamentals

The identified producer of this compound is the actinomycete Streptoverticillium mycoheptinicum. Actinomycetes, particularly those of the genus Streptomyces and related genera like Streptoverticillium, are renowned for their capacity to produce a wide array of secondary metabolites, including many clinically important antibiotics.

The biosynthesis of polyene macrolides like this compound is typically carried out by large, multifunctional enzymes called polyketide synthases (PKSs). These PKSs catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, in an assembly-line-like fashion to build the complex carbon skeleton of the molecule. The specific arrangement and combination of enzymatic domains within the PKS modules dictate the structure of the final polyketide product.

Metabolic Engineering Approaches for Optimized Biosynthesis

While specific metabolic engineering strategies for this compound are not well-documented, general approaches employed for enhancing antibiotic production in related Streptomyces species can be extrapolated. These strategies aim to increase the flux of precursors, upregulate the expression of the biosynthetic gene cluster, and eliminate competing metabolic pathways.

Key Metabolic Engineering Strategies:

Precursor Supply Enhancement: The availability of the primary building blocks, acetyl-CoA and malonyl-CoA, is often a rate-limiting step in polyketide biosynthesis. Metabolic engineering efforts can focus on overexpressing key enzymes in the central carbon metabolism to channel more carbon towards these precursors. For instance, upregulation of acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA, is a common strategy.

Regulatory Gene Manipulation: The expression of antibiotic biosynthetic gene clusters is tightly regulated by a complex network of activators and repressors. Identifying and overexpressing positive regulatory genes or deleting negative regulatory genes within the this compound gene cluster or elsewhere in the genome could significantly enhance its production.

Host Genome Engineering: Modifying the host's genome to remove pathways that compete for precursors or energy can also lead to increased product yield. This could involve deleting genes for other secondary metabolite pathways or pathways that divert key intermediates away from this compound biosynthesis.

Optimization of Fermentation Conditions: While not a direct genetic manipulation, optimizing the fermentation medium and culture conditions is a critical aspect of metabolic engineering. This involves ensuring the optimal supply of nutrients, oxygen, and other environmental factors that favor the growth of Streptoverticillium mycoheptinicum and the production of this compound.

Research Findings in Related Organisms:

Molecular Mechanism of Mycoheptin Action

Mycoheptin-Ergosterol Interaction Dynamics

The fundamental step in this compound's mechanism of action is its binding to ergosterol within the fungal cell membrane. While the precise binding dynamics and stoichiometry specific to this compound and ergosterol are not as extensively detailed in scientific literature as those for other polyenes like Amphotericin B, the general principles of polyene-sterol interactions provide a framework for understanding this process. The interaction is driven by the amphipathic nature of the this compound molecule, which features a hydrophobic polyene chain and a hydrophilic polyol region. This structure allows it to insert into the lipid bilayer, where it preferentially associates with ergosterol.

Recent research has challenged the long-held belief that simple membrane permeabilization is the sole mechanism of action for all polyenes. Some studies now suggest that the primary fungicidal activity of certain polyenes may stem from the binding and extraction of ergosterol from the cell membrane, thereby disrupting the numerous cellular functions that rely on this essential lipid researchgate.net. This disruption can affect membrane fluidity, the function of membrane-bound enzymes, and signaling pathways.

Polyene-Sterol Complex Formation and Membrane Channel Induction

Following the initial interaction with ergosterol, this compound molecules, in concert with ergosterol, self-assemble to form aggregates that span the cell membrane. These aggregates are organized into a pore-like structure, commonly referred to as an ion channel. The prevailing model for this process is the formation of a "half-pore" in each leaflet of the lipid bilayer, with the two half-pores aligning to create a complete transmembrane channel.

The structure of these channels allows for the passage of ions and small molecules, leading to a disruption of the cell's electrochemical gradients. The hydrophilic polyol regions of the this compound molecules line the interior of the channel, creating a polar environment through which ions such as K+ and Na+ can flow out of the cell, and other small molecules can leak, ultimately leading to fungal cell death researchgate.net. The concentration of this compound required to observe the formation of single channels is in the range of 2 x 10-8 M, similar to that of other heptaene polyenes like Amphotericin B nih.gov.

Comparative Analysis of this compound-Sterol Interactions

The properties of the ion channels formed by this compound have been compared with those created by other polyene antibiotics, such as Amphotericin B and Nystatin. These studies reveal that the specific structure of the polyene molecule significantly influences the characteristics of the resulting channels.

This compound is a heptaene, sharing the same number of conjugated double bonds in its polyene chain with Amphotericin B. However, structural differences in the hydrophilic lactone ring, specifically the presence of an additional carbonyl group in this compound, lead to distinct channel properties nih.govkhazar.org. One of the most notable differences is the sharply decreased anion permeability of this compound channels compared to those formed by Amphotericin B nih.gov.

The single-channel conductance is another key parameter that varies among polyenes. Studies have shown that the this compound channel exhibits a minimal conductivity of 0.5 picoSiemens (pS), which is considerably lower than that of Amphotericin B (6.5 pS) and Nystatin (2 pS) khazar.org.

Polyene Antibiotic Single-Channel Conductance (pS) Anion Permeability
This compound 0.5 Sharply Decreased
Amphotericin B 6.5 Higher
Nystatin 2.0 Moderate

Data sourced from comparative studies of polyene antibiotic channels nih.govkhazar.org.

These differences in channel properties are directly attributable to the unique molecular structure of each polyene and highlight the specificity of their interactions with membrane sterols.

Structure Activity Relationship Sar Investigations of Mycoheptin

Conformational Analysis and Bioactivity Correlation

It is hypothesized that the specific spatial arrangement of the hydrophilic hydroxyl groups and the hydrophobic polyene chain in mycoheptin dictates its ability to form ion channels or pores in fungal membranes, leading to cell death. wikipedia.orgf1000.com The conformational flexibility of the macrolide ring can impact the efficiency of this process. Molecular modeling studies on amphotericin B have demonstrated that subtle changes in conformation can significantly affect its binding to ergosterol and its channel-forming capabilities. frontierspartnerships.orgnih.govresearchgate.net Similar computational approaches could provide valuable insights into the conformational preferences of this compound and how they relate to its antifungal potency.

Impact of Stereochemistry on this compound's Biological Profile

Stereochemistry plays a pivotal role in the biological activity of this compound, as evidenced by the differing activities of its components. This compound is a complex consisting of several heptaene components, with this compound A1 and this compound A2 being two of the isolated forms. Comparative studies have revealed that these stereoisomers exhibit distinct biological and toxicological profiles.

ComponentRelative Biological ActivityRelative ToxicityChemotherapeutic Efficiency
This compound A1LowerLowerHigher
This compound A2Higher (Main Component)HigherLower

A significant advancement in understanding the SAR of this compound was the complete elucidation of the absolute stereostructure of this compound A2. This was achieved through a comprehensive analysis utilizing various nuclear magnetic resonance (NMR) spectroscopy techniques. The application of DQF-COSY, NOESY, ROESY, HSQC, and HMBC experiments allowed for the unambiguous assignment of the absolute configurations of all the stereogenic centers within the aglycone of this compound A2. Prior to this, the structure of the aglycone of this compound A2 was known, but its stereochemistry had not been fully determined. This detailed stereochemical information is fundamental for any future rational drug design efforts based on the this compound scaffold.

Molecular Modeling and Computational Approaches in this compound SAR

As of now, there is a lack of specific molecular modeling and computational studies focused on the structure-activity relationships of this compound in the available scientific literature. However, the application of these in silico methods to other polyene macrolides, such as amphotericin B, demonstrates their immense potential for elucidating the SAR of this compound. frontierspartnerships.orgnih.govnih.gov

Computational approaches that could be applied to this compound include:

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of this compound and its interactions with model lipid membranes containing ergosterol. This can provide insights into the mechanism of pore formation at an atomic level.

Docking Studies: To predict the binding modes of this compound with ergosterol and to understand the key intermolecular interactions responsible for complex formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate structural features of this compound derivatives with their antifungal activity. This can aid in the design of new analogs with improved potency and reduced toxicity.

By employing these computational tools, researchers could systematically investigate the impact of modifying different functional groups and stereocenters on the biological activity of this compound, thereby guiding the synthesis of novel and more effective antifungal agents.

Computational ApproachPotential Application to this compound SAR
Molecular Dynamics (MD) SimulationsInvestigate conformational dynamics and membrane interactions.
Docking StudiesElucidate binding modes with ergosterol.
Quantitative Structure-Activity Relationship (QSAR)Predict the activity of new this compound derivatives.

Mycoheptin Derivatives and Analog Development

Semi-Synthetic Modification Strategies

Semi-synthetic modifications of Mycoheptin leverage the natural product as a scaffold for chemical alterations. These modifications target specific functional groups on the this compound molecule, such as the mycosamine (B1206536) sugar moiety, the macrolide ring, and the exocyclic carboxyl group, to generate novel analogs with improved properties.

A notable semi-synthetic approach to modifying this compound involves the hydrophosphoryl derivatization of its amino group on the mycosamine sugar. This is achieved through a Phospha-Mannich reaction, a three-component condensation involving the antibiotic, an aldehyde, and hypophosphorous acid. researchgate.netdeepdyve.comresearchgate.net This reaction yields hydrophosphoryl derivatives of this compound, which have been investigated for their physicochemical and biological properties. deepdyve.com

Research has shown that these hydrophosphoryl derivatives of this compound exhibit both antifungal and antiviral activities. deepdyve.comresearchgate.net A significant advantage of this modification is the reported reduction in toxicity compared to the parent this compound molecule. deepdyve.com The introduction of the hydrophosphoryl group appears to modulate the biological activity profile, potentially by altering the molecule's interaction with cell membranes or its pharmacokinetic properties.

While specific quantitative data on the antifungal activity of a wide range of these derivatives is not extensively available in publicly accessible literature, the general findings suggest a promising avenue for developing less toxic this compound-based therapeutics. The table below illustrates the expected outcomes based on the available research, showcasing the potential for maintaining or slightly altering antifungal potency while decreasing toxicity.

CompoundModificationAntifungal Activity (MIC, μg/mL) - IllustrativeRelative Toxicity
This compoundParent Compound0.5 - 2.0High
Hydrophosphoryl Derivative 1 (Aromatic Aldehyde)Phospha-Mannich reaction with an aromatic aldehyde0.8 - 3.0Reduced
Hydrophosphoryl Derivative 2 (Aliphatic Aldehyde)Phospha-Mannich reaction with an aliphatic aldehyde1.0 - 4.0Reduced

Note: The MIC values are illustrative and represent a plausible range based on qualitative descriptions in the cited literature. Specific experimental data from the primary sources were not available for a comprehensive quantitative comparison.

While hydrophosphoryl derivatization is a documented strategy for this compound, other chemical modifications, proven successful for related polyene macrolides like amphotericin B and nystatin, represent potential avenues for creating novel this compound analogs. These approaches, though not yet extensively reported specifically for this compound, are guided by the established structure-activity relationships within the polyene macrolide class.

Potential modification sites on the this compound molecule include:

The Mycosamine Amino Group: Besides the Phospha-Mannich reaction, this primary amine is a prime target for N-acylation, N-alkylation, and the introduction of various polar or charged moieties. Such modifications can influence the molecule's solubility, aggregation state, and interaction with fungal cell membranes.

The Polyol Region of the Macrolide Ring: Selective protection and deprotection strategies could allow for modifications of the hydroxyl groups. While synthetically challenging, altering the hydroxylation pattern can significantly affect the antibiotic's binding to ergosterol and cholesterol, thereby influencing its selective toxicity.

These strategies are based on the principle of modulating the physicochemical properties of the this compound molecule to enhance its therapeutic performance.

Biosynthetically Engineered this compound Analogs

Biosynthetic engineering offers a powerful alternative to semi-synthesis for generating novel this compound analogs. This approach involves the genetic manipulation of the this compound biosynthetic gene cluster in the producing organism, Streptoverticillium mycoheptinicum. By targeting the polyketide synthase (PKS) and post-PKS modification enzymes, it is possible to create analogs with specific structural changes.

While there is a lack of specific reports on the biosynthetic engineering of this compound, the extensive research on other polyene macrolides provides a clear roadmap for potential strategies. These could include:

Modification of the PKS modules: Inactivating or altering the domains within the PKS modules could lead to changes in the macrolide backbone, such as alterations in the polyol region.

Targeting Post-PKS Enzymes: Genes responsible for tailoring reactions, such as hydroxylation and carboxylation, could be knocked out or replaced to generate derivatives with modified functional groups. For instance, inactivation of the cytochrome P450 monooxygenase responsible for C16 oxidation could lead to a derivative with a methyl group instead of a carboxyl group.

Glycosylation Engineering: Altering the genes responsible for the biosynthesis and attachment of the mycosamine sugar could result in analogs with different sugar moieties or aglycones, which would likely have profoundly different biological activities.

These genetic engineering approaches hold the promise of producing novel this compound analogs that may not be accessible through chemical synthesis, potentially leading to the discovery of compounds with significantly improved therapeutic properties.

Structure-Activity Relationships of this compound Derivatives

The structure-activity relationships (SAR) for this compound derivatives are largely inferred from the broader class of heptaene macrolide antibiotics. researchgate.netnih.gov These relationships provide a framework for understanding how specific structural features contribute to the antifungal activity and toxicity of these compounds.

Key SAR insights for polyene macrolides that are applicable to this compound include:

The Polyene Chromophore: The heptaene chain is essential for antifungal activity, as it is the primary site of interaction with ergosterol in the fungal cell membrane.

The Mycosamine Moiety: The amino sugar is crucial for the antibiotic's activity. Modifications to the amino group, as seen in the hydrophosphoryl derivatives, can modulate activity and toxicity. The orientation of the mycosamine relative to the macrolide ring is also important for the formation of ion channels in the fungal membrane.

The C16-Carboxyl Group: The presence and ionization state of this carboxyl group influence the molecule's aggregation properties and water solubility. Derivatization at this position can lead to analogs with reduced toxicity.

The Polyol Region: The hydroxyl groups on the macrolide ring contribute to the stabilization of the antibiotic-ergosterol complex. The specific pattern of hydroxylation is critical for selective binding to ergosterol over cholesterol, which is a key determinant of the drug's therapeutic index.

Biological Activity Spectrum of Mycoheptin

Antifungal Efficacy Mechanisms at the Molecular Level

The primary antifungal action of Mycoheptin, consistent with other polyene antibiotics, is directed at the fungal cell membrane. The molecular mechanism of this action involves a specific interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction is fundamental to the compound's fungicidal effect.

The this compound molecule selectively binds to ergosterol, leading to the formation of pores or channels in the fungal cell membrane. This binding disrupts the integrity of the membrane, increasing its permeability to various ions and small molecules. Specifically, these newly formed channels facilitate the leakage of essential intracellular components, most notably potassium ions (K+).

The efflux of potassium and other vital cellular contents disrupts the electrochemical gradient across the membrane and interferes with essential cellular processes, ultimately leading to fungal cell death. The efficacy of this compound in inducing this membrane disruption has been observed to be significant. In comparative studies with other polyene antibiotics, the capacity of this compound to induce cation conductance and efflux correlates with its antifungal potency. Research has shown that the order of induced cation transport among three polyenes is levorin > this compound > nystatin, which mirrors their respective antifungal activities.

The following table summarizes the key molecular events in the antifungal action of this compound:

Mechanistic StepDescriptionKey Molecular TargetConsequence
Binding This compound molecules adhere to the fungal cell membrane.ErgosterolInitiation of membrane disruption.
Pore Formation Aggregates of this compound and ergosterol assemble into transmembrane channels.Fungal Cell MembraneCompromised membrane integrity.
Ion Leakage The formed pores allow the uncontrolled exit of intracellular ions, particularly K+.Intracellular Ion GradientDisruption of cellular homeostasis.
Cell Death The loss of essential components and disruption of membrane potential lead to cessation of cellular functions.Fungal CellFungicidal outcome.

Antiviral Activity of this compound and Its Derivatives

While this compound itself is primarily recognized for its antifungal properties, research has explored the antiviral potential of its chemically modified forms. Specifically, studies have been conducted on hydrophosphoryl derivatives of this compound.

Initial investigations have indicated that these derivatives possess antiviral activity. However, detailed public-domain scientific literature specifying their efficacy against distinct viral classes is limited.

Efficacy Against DNA-Containing Viruses

There is currently no publicly available, detailed research data quantifying the efficacy of this compound or its derivatives against specific DNA-containing viruses. While general antiviral activity for its derivatives has been noted, specific inhibition percentages, viral load reduction, or other quantitative measures against viruses such as Herpesviruses or Adenoviruses are not documented in accessible literature.

Table of Efficacy Data Against DNA-Containing Viruses

VirusThis compound DerivativeEfficacy MetricResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Efficacy Against RNA-Containing Viruses

Similarly, while the hydrophosphoryl derivatives of this compound have been reported to have antiviral properties, specific data detailing their effectiveness against RNA-containing viruses is not available in the reviewed scientific literature. Quantitative data on the activity of these compounds against viruses such as Influenza virus, rhinoviruses, or coronaviruses has not been publicly detailed.

Table of Efficacy Data Against RNA-Containing Viruses

VirusThis compound DerivativeEfficacy MetricResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Antifungal Resistance Mechanisms to Mycoheptin

Drug Efflux Pump Modulation and Mycoheptin Resistance

Drug efflux pumps, which are transmembrane proteins that actively transport toxic substances out of the cell, are a major mechanism of resistance for many antifungal drugs, particularly the azoles. news-medical.netcore.ac.uk However, this mechanism is not considered to be significantly involved in resistance to polyene antibiotics like this compound. researchgate.net

The primary reason for this is the large molecular volume of polyene compounds. researchgate.net Efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS), typically have substrate specificity that does not accommodate the bulky, complex structure of this compound. researchgate.netscience.gov Therefore, fungi are generally unable to actively pump these molecules out of the cell, and the overexpression of these transporters does not confer resistance to polyenes. researchgate.netscience.gov

Heteroresistance Phenomena in Fungal Pathogens

Heteroresistance describes a phenomenon where a microbial population that appears susceptible to an antimicrobial agent contains a small, resistant subpopulation of cells. medkoo.com This is not a form of stable, genetically uniform resistance but rather a transient and heterogeneous state. In the presence of an antifungal like a polyene, the susceptible majority is inhibited or killed, while the rare resistant cells can survive and proliferate, potentially leading to treatment failure. medkoo.com

The molecular mechanisms underlying heteroresistance can be complex and are not fully elucidated for polyenes. They often involve transient genomic adaptations, such as aneuploidy (having an abnormal number of chromosomes). These genomic changes can temporarily alter the expression of genes, including those in the ergosterol biosynthesis pathway, allowing a fraction of the fungal population to survive drug pressure. medkoo.com While heteroresistance is recognized as a potential factor in the failure of antifungal therapies, specific studies detailing this phenomenon in response to this compound are not currently available.

Analytical Methodologies in Mycoheptin Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular structure of Mycoheptin. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive structural elucidation of this compound nih.gov. This non-destructive technique provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR is instrumental in identifying the number and types of hydrogen atoms present in this compound. The chemical shifts, splitting patterns (coupling constants), and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the connectivity of protons and the nature of their neighboring atoms. This was a key component in establishing the complete structure of this compound nih.gov.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, revealing the total number of carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).

2D NMR Techniques: For a complex molecule like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unravel the intricate network of atomic connections.

COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC correlates directly bonded proton and carbon atoms.

The application of these NMR techniques was fundamental in confirming the polyene macrolide structure of this compound nih.gov.

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. MS played a significant role in the structural determination of this compound nih.gov.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula of this compound.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule and how they are connected. For a complex molecule like this compound, analyzing the fragmentation of its degradation products was a key strategy in piecing together its complete structure nih.gov. The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach for analyzing complex mixtures and identifying microbial metabolites like this compound dtu.dkkoreascience.kr.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Due to its polyene structure, which consists of multiple conjugated double bonds, this compound exhibits characteristic strong absorption in the UV-Vis region wikipedia.org.

The UV-Vis spectrum of a polyene antibiotic is highly dependent on the number of conjugated double bonds. This property can be used for:

Purity Assessment: The characteristic absorption spectrum of this compound can be used as a preliminary indicator of its presence and purity in a sample.

Interaction Studies: Changes in the UV-Vis absorption spectrum of this compound upon interaction with other molecules, such as components of a cell membrane, can provide insights into its mechanism of action nih.govmdpi.com. For instance, a shift in the absorption maximum or a change in the absorbance intensity can indicate binding or a change in the local environment of the polyene chromophore. This technique is valuable for studying the interactions between antibiotics and biological macromolecules nih.govmdpi.com.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from the fermentation broth of its producing organism is a critical step for its characterization and further study. Various chromatographic techniques are employed for this purpose, leveraging differences in the physical and chemical properties of this compound and other components in the mixture.

Counter-Current Distribution: This technique was historically used for the separation of the different components of the this compound complex. It relies on the differential partitioning of solutes between two immiscible liquid phases.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for the qualitative analysis of the this compound complex and for monitoring the progress of purification.

Column Chromatography: This is a widely used preparative technique for purifying larger quantities of this compound. Different stationary phases can be employed:

Adsorption Chromatography: Utilizes a solid stationary phase (e.g., silica gel or alumina) where separation is based on the differential adsorption of the components.

Partition Chromatography: Involves a liquid stationary phase coated on a solid support, and separation is based on the partitioning of the components between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative purposes. It offers significant advantages in terms of speed, efficiency, and sensitivity for the separation and quantification of this compound components.

Affinity Chromatography: This highly specific technique can be employed if a suitable ligand that binds specifically to this compound is available. The ligand is immobilized on a solid support, and when a mixture containing this compound is passed through the column, only this compound binds to the ligand, allowing for its selective separation nih.govresearchgate.netyoutube.com.

Below is a table summarizing the chromatographic techniques used in this compound research:

TechniquePrinciple of SeparationApplication in this compound Research
Counter-Current Distribution Differential partitioning between two immiscible liquidsSeparation of this compound components
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary phase and a mobile phaseQualitative analysis and monitoring purification
Column Chromatography Differential adsorption or partitioning on a solid or liquid stationary phasePreparative purification of this compound
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on various interaction principlesAnalytical and preparative separation and quantification
Affinity Chromatography Specific binding interaction between this compound and an immobilized ligandHighly selective purification

Advanced Computational and Data Analysis Approaches

In addition to experimental techniques, computational methods are increasingly being used to study and predict the properties of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. While specific QSAR studies on this compound are not extensively documented, the principles of this methodology can be applied to understand the structural features of polyene antibiotics that are crucial for their antifungal activity.

A QSAR model for polyene antibiotics like this compound would involve the following steps:

Data Collection: A dataset of polyene antibiotics with known antifungal activities is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to:

Predict the antifungal activity of new, untested polyene derivatives.

Provide insights into the key structural features that govern the activity of this class of antibiotics.

Guide the design of new polyene analogues with improved efficacy.

The development of robust QSAR models for polyene antibiotics would be a valuable tool in the search for new and more effective antifungal agents nih.gov.

Artificial Intelligence and Machine Learning in this compound SAR Studies

The foundational principle of applying AI to SAR studies is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models aim to create a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For this compound, a polyene macrolide, this involves correlating its structural features with its antifungal potency. This compound's activity is known to be comparable to that of Amphotericin B. nih.gov

The predictive power of these models allows for the virtual screening of large libraries of hypothetical this compound derivatives. This in silico approach can prioritize which novel compounds should be synthesized and tested in the laboratory, significantly reducing the time and cost associated with drug discovery. Furthermore, AI models can be designed to predict not only antifungal activity but also toxicity, a significant concern with polyene macrolides. mdpi.comnih.govnih.gov By creating multi-target models, researchers can simultaneously optimize for high efficacy and low toxicity in novel this compound analogs.

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the antifungal activity of this compound derivatives. The descriptors are simplified for illustrative purposes.

DerivativeMolecular WeightLogPNumber of Hydrogen Bond DonorsMinimum Inhibitory Concentration (µg/mL)
This compound A1866.01.2120.8
This compound A2882.01.1130.5
Hydrophosphoryl-Mycoheptin 1960.10.9140.6
Hydrophosphoryl-Mycoheptin 2976.10.8150.7
C16-Methyl-Mycoheptin880.11.5120.4
C16-Carboxyl-Mycoheptin910.01.0130.9

Once a predictive model is established, its performance must be rigorously validated. This typically involves splitting the initial dataset into training and testing sets. The model is built using the training set and then evaluated on its ability to accurately predict the activities of the compounds in the unseen test set. The table below shows a simplified representation of a model's predictive performance on a hypothetical test set of this compound derivatives.

DerivativeActual MIC (µg/mL)Predicted MIC (µg/mL)Prediction Error
Test Derivative 10.450.480.03
Test Derivative 20.90.85-0.05
Test Derivative 30.60.620.02
Test Derivative 40.750.71-0.04

The application of AI and machine learning to the study of this compound's SAR holds considerable promise for the development of new and improved antifungal agents. By leveraging the power of computational analysis, researchers can navigate the complex chemical landscape of polyene macrolides more efficiently, leading to the design of safer and more effective treatments for fungal infections.

Future Perspectives and Emerging Research Avenues for Mycoheptin

Rational Design and Synthesis of Novel Mycoheptin Analogs

The rational design and synthesis of new this compound analogs are central to enhancing its therapeutic profile. The primary goals of these efforts are to improve antifungal efficacy, broaden the spectrum of activity, and, most importantly, reduce the host toxicity that is characteristic of polyene macrolides.

Chemical modification of the this compound molecule is a key strategy. Researchers have explored modifications at various functional groups to alter its physicochemical and biological properties. One notable approach has been the synthesis of hydrophosphoryl derivatives. The reaction of this compound with aldehydes and hypophosphorous acid yields these derivatives, which have demonstrated lower toxicity compared to the parent compound while retaining significant antifungal and even antiviral activity researchgate.net. This suggests that the introduction of phosphorus-containing groups can favorably modulate the molecule's interaction with host cells versus fungal cells.

The design of these analogs is often guided by a structure-activity relationship (SAR) understanding. The aim is to preserve the ergosterol-binding capacity, which is essential for its antifungal action, while altering the parts of the molecule responsible for non-specific membrane interactions that lead to toxicity. Strategies analogous to those used for other polyenes, such as Amphotericin B, are being considered. These include modifying the this compound backbone to create non-polyene analogs or altering the sterol recognition surface to better understand and optimize its binding specificity researchgate.net.

Derivative ClassSynthetic ApproachKey FindingsReference
Hydrophosphoryl derivativesReaction with aldehydes and hypophosphorous acidReduced toxicity compared to parent this compound; maintained antifungal and antiviral activity. researchgate.net
Non-polyene backbone analogsModification of the polyene backboneA strategy to understand the role of the polyene structure in biological activity. researchgate.net

Deeper Mechanistic Insights into Broader Biological Activities

While the primary antifungal mechanism of polyenes is well-established, future research aims to uncover more nuanced aspects of this compound's biological activity. This compound is known to be a complex of at least two heptaene components, designated A1 and A2, with A2 being the main component nih.gov. These components have differing biological activities and toxicities, suggesting that their mechanisms may not be identical nih.gov.

The canonical mechanism for polyenes involves binding to ergosterol, a key sterol in fungal cell membranes. This binding leads to the formation of transmembrane channels or pores, causing leakage of essential intracellular ions and molecules like K+ and Mg2+, ultimately resulting in fungal cell death nih.govyoutube.com. However, this model is evolving. Newer research suggests that polyenes may also act as "sterol sponges," extracting ergosterol from the membrane, which leads to membrane stress and disruption acs.org. Investigating whether this compound primarily forms pores, acts as a sterol sponge, or utilizes a combination of both is a key area for future study.

Beyond its antifungal effects, this compound and its derivatives have shown potential for other biological activities. As mentioned, hydrophosphoryl derivatives of this compound possess antiviral activity researchgate.net. Furthermore, this compound itself is classified as an antineoplastic antibiotic, indicating potential applications in cancer therapy nih.gov. Elucidating the mechanisms behind these broader activities is a crucial research avenue. This involves identifying the specific cellular targets and pathways affected by this compound in viral-infected cells and cancer cells, which could open up new therapeutic possibilities.

Development of Strategies for Overcoming Fungal Resistance to Polyene Macrolides

Although fungal resistance to polyenes is less frequent than to other antifungal classes like azoles, it is an emerging clinical concern nih.gov. The primary mechanism of resistance involves a decrease in the ergosterol content of the fungal cell membrane, which is the drug's main target. Fungi may achieve this by altering the ergosterol biosynthetic pathway, effectively removing the binding site for the polyene antibiotic acs.org.

Several strategies are being explored to counter this resistance.

Combination Therapy: Using this compound in combination with other antifungal agents can create synergistic effects and overcome resistance. For instance, combining polyenes with drugs like 5-fluorocytosine has shown improved efficacy nih.gov. The rationale is that the membrane disruption caused by this compound may enhance the uptake of the second drug, allowing it to reach its intracellular target more effectively nih.gov. Similarly, combinations with rifampin have demonstrated synergistic activity nih.gov.

Development of Novel Analogs: As discussed in section 9.1, synthesizing new this compound derivatives is a promising approach. The goal is to create analogs that can either bind to the altered sterols in resistant strains or have a different mechanism of action altogether, bypassing the resistance mechanism nih.govresearchgate.net.

Advanced Drug Delivery Systems: Encapsulating this compound in lipid-based delivery systems, such as liposomes or nanoparticles, can alter its pharmacokinetics and biodistribution. Liposomal formulations of Amphotericin B have successfully reduced nephrotoxicity and improved the therapeutic index nih.gov. Similar strategies for this compound could enhance its delivery to the site of infection and potentially overcome resistance by achieving higher local drug concentrations researchgate.net.

StrategyMechanism of ActionExamples/RationaleReferences
Combination Therapy Synergistic effects, enhanced drug uptakeCombination with 5-fluorocytosine or rifampin to increase intracellular concentration of the partner drug. nih.govnih.gov
Novel Analog Synthesis Bypass resistance mechanismsCreating derivatives that bind to altered sterols or have novel targets. nih.govresearchgate.net
Lipid-Based Formulations Improved therapeutic index, targeted deliveryEncapsulation in liposomes or nanoparticles to reduce systemic toxicity and increase local concentration. nih.govresearchgate.net

Biotechnological Applications and Production Optimization of this compound

This compound is a natural product derived from microbial fermentation. The efficiency and yield of this production process are critical for its potential widespread application. Biotechnological approaches offer significant opportunities for optimizing this compound production.

The core of production lies in fermentation. Research in this area focuses on:

Strain Improvement: Identifying and improving the this compound-producing microorganism through classical mutagenesis (e.g., UV or chemical mutagenesis) or modern genetic engineering techniques. This could involve overexpressing key genes in the this compound biosynthetic pathway or knocking out competing pathways to channel more precursors towards this compound synthesis.

Fermentation Process Optimization: Systematically refining the culture conditions is crucial for maximizing yield. This includes optimizing the composition of the fermentation medium (carbon and nitrogen sources, minerals), as well as physical parameters like pH, temperature, and aeration. Statistical methods and machine learning are increasingly being used to predict optimal production conditions researchgate.net.

Downstream Processing: Developing more efficient and cost-effective methods for extracting and purifying this compound from the fermentation broth is another key area. This involves improving techniques like chromatography and filtration to increase purity and reduce product loss.

Beyond production, biotechnology can enable the creation of novel this compound analogs through biosynthetic engineering. By manipulating the genes responsible for this compound's synthesis, it may be possible to generate new derivatives with improved properties directly from the fermentation process, a field known as combinatorial biosynthesis. These biotechnological strategies are essential for making this compound a more viable and accessible therapeutic agent in the future nih.govmdpi.comresearchgate.net.

Q & A

Basic Research Question

  • Purity Assessment : Combine HPLC (High-Performance Liquid Chromatography) with UV-Vis spectroscopy (λmax for this compound) and NMR for structural confirmation .
  • Bioactivity Validation : Use time-kill assays for fungicidal vs. fungistatic effects and flow cytometry for apoptosis detection in target cells.
  • Data Contradictions : Cross-validate results with orthogonal methods (e.g., TEM for cell wall damage if MIC data conflicts with viability assays) .

How can researchers resolve contradictions in this compound’s mechanism-of-action studies?

Advanced Research Question

  • Hypothesis Testing : Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles of treated vs. untreated cells to identify dysregulated pathways .
  • Statistical Rigor : Apply Benjamini-Hochberg correction for multi-omics datasets to reduce false positives.
  • Meta-Analysis : Aggregate data from independent studies using PRISMA guidelines, focusing on variables like strain specificity or dosing regimens .

What strategies enhance the translational relevance of this compound preclinical data?

Advanced Research Question

  • Animal Models : Use immunocompromised murine models (e.g., Candida dissemination) with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate serum levels with efficacy .
  • Toxicity Screening : Perform off-target assays (e.g., hERG channel inhibition for cardiotoxicity) and hepatic microsome stability tests.
  • Clinical Correlation : Validate in vitro targets (e.g., ergosterol biosynthesis enzymes) against patient-derived fungal isolates .

How should researchers address variability in this compound’s antifungal susceptibility data?

Advanced Research Question

  • Standardization : Adopt CLSI (Clinical and Laboratory Standards Institute) M27/M38 guidelines for susceptibility testing, including agar vs. broth method comparisons .
  • Strain Metadata : Document fungal strain origins, passage history, and genetic markers (e.g., ERG11 mutations for azole resistance).
  • Machine Learning : Apply random forest models to identify confounding variables (e.g., pH, inoculum size) impacting MIC variability .

What integrative approaches are recommended for studying this compound’s immunomodulatory effects?

Advanced Research Question

  • Multi-Omics Integration : Combine RNA-seq (host transcriptome), cytokine profiling (Luminex), and metabolomics (NMR) to map immune response pathways .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict this compound’s interactions with immune receptors (e.g., TLRs) and validate via SPR (Surface Plasmon Resonance) .

How can this compound’s resistance mechanisms be systematically characterized?

Advanced Research Question

  • Evolutionary Studies : Serial passage assays under sub-MIC this compound exposure to induce resistance, followed by whole-genome sequencing (Illumina NovaSeq) of evolved strains .
  • CRISPR-Cas9 Knockouts : Target putative resistance genes (e.g., efflux pumps CDR1/2) in Candida spp. to confirm functional roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.